4-(Aminomethyl)-2-methylhexan-3-ol
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Overview
Description
4-(Aminomethyl)-2-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methyl group, and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylhexan-3-one with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2-methylhexan-3-one, formaldehyde, and ammonia.
Reaction: Conducting the reaction in large reactors with controlled temperature and pressure.
Purification: Using distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-methylhexan-3-one.
Reduction: Formation of 4-(Aminomethyl)-2-methylhexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Aminomethyl)-2-methylhexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-2-methylhexan-3-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent and in the synthesis of other compounds.
4-(Aminomethyl)indole: Utilized in the preparation of dopamine receptor antagonists.
2-Aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones: Known for their antimicrobial and chemotherapeutic profiles.
Uniqueness
4-(Aminomethyl)-2-methylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group, a methyl group, and a hydroxyl group on a hexane backbone
Properties
Molecular Formula |
C8H19NO |
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Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-9)8(10)6(2)3/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
WBLSXFQGHGBPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C(C)C)O |
Origin of Product |
United States |
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